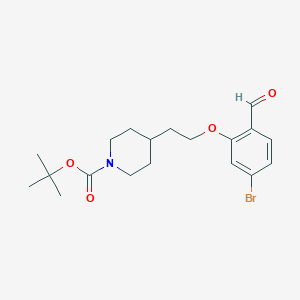

tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate is a synthetic intermediate with a piperidine backbone functionalized by a tert-butoxycarbonyl (Boc) protecting group and a phenoxyethyl side chain substituted with bromine and formyl groups. This compound is pivotal in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting kinase inhibitors or bromodomain modulators . The bromine atom at the 5-position of the aromatic ring enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the formyl group facilitates condensation reactions for further derivatization. Its Boc group ensures stability during synthetic workflows, allowing selective deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl 4-[2-(5-bromo-2-formylphenoxy)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BrNO4/c1-19(2,3)25-18(23)21-9-6-14(7-10-21)8-11-24-17-12-16(20)5-4-15(17)13-22/h4-5,12-14H,6-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRCSLDXXPGXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=C(C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate is a synthetic compound with notable biological activity. This article provides a detailed examination of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C19H26BrNO

- Molecular Weight : 412.33 g/mol

- CAS Number : Not specified in the available literature.

- MDL Number : MFCD32877313

The compound consists of a piperidine ring substituted with a tert-butyl group and an ethyl chain linked to a phenoxy moiety that contains a bromo and formyl group. This unique structure may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with halogen substitutions on aromatic rings have shown enhanced cytotoxicity against various cancer cell lines.

Case Study : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups like bromine was found to enhance this activity by increasing the lipophilicity and stability of the compounds in biological systems.

Anticonvulsant Activity

The piperidine core is known for its anticonvulsant properties. Compounds containing this moiety have been explored for their potential in treating epilepsy.

Research Findings : A study evaluating various piperidine derivatives revealed that modifications at the 4-position significantly influenced anticonvulsant efficacy, with certain substitutions leading to a marked increase in protective effects against seizure models in rodents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Piperidine Ring : Essential for biological activity, providing a basic nitrogen atom that can interact with biological targets.

- Bromo Group : Enhances lipophilicity and potentially increases binding affinity to target proteins.

- Formyl Group : May participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Derivative : Starting from commercially available piperidine or its derivatives.

- Substitution Reactions : Introducing the bromo and formyl groups through electrophilic aromatic substitution methods.

- Final Coupling Reaction : Linking the ethyl chain with the phenoxy moiety using coupling agents or through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-(5-bromo-2-formylphenoxy)ethyl)piperidine-1-carboxylate are best contextualized by comparing it to analogous piperidine-based intermediates. Below is a detailed analysis supported by data from diverse sources:

Key Differences and Implications

Substituent Reactivity: The 5-bromo-2-formylphenoxy group in the target compound offers dual reactivity: bromine for cross-coupling and formyl for nucleophilic additions. This contrasts with compounds like (tosyloxyethyl), which prioritize leaving-group chemistry, or (imidazolyl-pyrimidine), optimized for protein binding. The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the target compound’s formyl group increases electrophilicity, necessitating careful handling to avoid premature degradation.

Synthetic Utility: The Boc-protected piperidine core is common across all compounds, but the target’s phenoxyethyl linker provides spatial flexibility for conjugating aromatic pharmacophores. For example, uses a rigid pyrrolopyrimidine-aniline side chain for kinase inhibition, while employs a dihydroquinazolinone ring for heterocyclic diversity.

Yield and Purity :

- High yields (82–98%) in compounds like and reflect optimized protocols for similar intermediates, suggesting that the target compound’s synthesis could benefit from analogous strategies (e.g., Chromatotron purification or silica gel chromatography ).

Biological Relevance :

- While the target compound itself lacks direct biological data, structurally related derivatives (e.g., ) demonstrate potent activity against bromodomains or GPCRs. The bromo-formyl motif may position it as a precursor for PROTACs (proteolysis-targeting chimeras) or covalent inhibitors.

Research Findings and Trends

- Crystallographic Insights : SHELX software has been instrumental in resolving structures of related piperidine derivatives, highlighting the importance of conformational analysis for drug design.

- Electron-Deficient Moieties: The formyl group in the target compound may engage in hydrogen bonding or Schiff base formation, a feature absent in non-aldehydic analogs like (bromopyrimidinyloxy variant).

- Halogen Effects : Bromine’s steric and electronic effects differ from chlorine (e.g., ) or fluorine (), influencing both synthetic pathways and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.